molecular formula C17H15BrN4O B2554751 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-63-5

2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Katalognummer B2554751
CAS-Nummer: 2034461-63-5
Molekulargewicht: 371.238
InChI-Schlüssel: YUOJPGDDGYHSDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a bromine atom, a pyrazole ring, and a pyridine ring. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

Research on compounds structurally related to 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has primarily focused on chemical synthesis and functionalization processes. Studies have explored various reactions to synthesize pyrazole derivatives and their functionalization, offering insights into the synthesis mechanisms and potential applications of these compounds in different fields, including material science and pharmacology.

One notable study involved the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine, resulting in different pyrazole derivatives. This research highlighted the versatility of pyrazole compounds in chemical synthesis and their potential for creating various chemically active compounds (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Crystal Structure Analysis

Another area of interest has been the crystal structure analysis of pyrazole derivatives. Studies have determined the crystal structures of pyrazole N-substituted primary amides, providing valuable information on their molecular configurations and the implications for their chemical reactivity and interaction capabilities. Such analyses are crucial for the development of new materials and drugs, as they offer a deeper understanding of the molecular basis of these compounds' properties (A. Llamas-Saiz et al., 1999).

Antimicrobial and Anticancer Activities

Research has also extended into the exploration of the biological activities of pyrazole derivatives. Synthesis and antimicrobial activity studies have been conducted on new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These studies are foundational for developing new antimicrobial agents, highlighting the potential of pyrazole derivatives in combating microbial resistance (Nada M. Abunada et al., 2008).

Molecular Docking and In Vitro Screening

Moreover, molecular docking and in vitro screening have been employed to evaluate the potential of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These approaches help identify promising compounds for further development as therapeutic agents, contributing to the discovery of new drugs with specific biological targets (A. Rahmouni et al., 2016).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development .

Eigenschaften

IUPAC Name

2-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-22-11-13(10-21-22)16-7-6-12(8-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOJPGDDGYHSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.